4-chloro-1-ethyl-1H-pyrazole-5-carbaldehyde
Overview
Description
4-chloro-1-ethyl-1H-pyrazole-5-carbaldehyde: is a heterocyclic organic compound that belongs to the pyrazole family. Pyrazoles are five-membered ring structures containing two adjacent nitrogen atoms. This compound is characterized by the presence of a chloro group at the fourth position, an ethyl group at the first position, and an aldehyde group at the fifth position. It is a versatile intermediate used in the synthesis of various pharmaceuticals and agrochemicals due to its unique chemical properties.
Mechanism of Action
Target of Action
Pyrazole derivatives are known to have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Mode of Action
Pyrazole derivatives are known to interact with their targets through various mechanisms, often involving the formation of covalent bonds or intermolecular forces .
Biochemical Pathways
Pyrazole derivatives are known to influence a variety of biochemical pathways, depending on their specific targets .
Result of Action
Pyrazole derivatives are known to have a wide range of biological activities, depending on their specific targets .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-chloro-1-ethyl-1H-pyrazole-5-carbaldehyde . These factors can include pH, temperature, presence of other molecules, and more.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-1-ethyl-1H-pyrazole-5-carbaldehyde typically involves the cyclization of appropriate precursors. One common method is the Vilsmeier-Haack reaction, which involves the reaction of 1-ethyl-3,5-dichloropyrazole with dimethylformamide and phosphorus oxychloride. The reaction proceeds under reflux conditions, leading to the formation of the desired aldehyde compound .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 4-chloro-1-ethyl-1H-pyrazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed:
Oxidation: 4-chloro-1-ethyl-1H-pyrazole-5-carboxylic acid.
Reduction: 4-chloro-1-ethyl-1H-pyrazole-5-methanol.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 4-chloro-1-ethyl-1H-pyrazole-5-carbaldehyde is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as an intermediate in the preparation of pyrazole-based ligands for coordination chemistry and catalysis .
Biology: In biological research, this compound is used to synthesize bioactive molecules with potential therapeutic applications. It is involved in the development of enzyme inhibitors and receptor modulators .
Medicine: The compound is explored for its potential in drug discovery, particularly in the design of anti-inflammatory, anticancer, and antimicrobial agents. Its unique structure allows for the modification of pharmacokinetic and pharmacodynamic properties .
Industry: In the agrochemical industry, this compound is used to synthesize herbicides, fungicides, and insecticides. Its derivatives exhibit potent biological activity against various pests and pathogens .
Comparison with Similar Compounds
- 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid
- 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde
- 4-chloro-1-ethyl-1H-pyrazole-5-carboxylic acid
Comparison: 4-chloro-1-ethyl-1H-pyrazole-5-carbaldehyde is unique due to the presence of an aldehyde group, which allows for further functionalization through oxidation, reduction, and substitution reactions. This versatility makes it a valuable intermediate in synthetic chemistry. In contrast, similar compounds with carboxylic acid or methyl groups may have different reactivity and applications .
Properties
IUPAC Name |
4-chloro-2-ethylpyrazole-3-carbaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O/c1-2-9-6(4-10)5(7)3-8-9/h3-4H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RALDUINQWFDEEY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)Cl)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40588670 | |
Record name | 4-Chloro-1-ethyl-1H-pyrazole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40588670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1005609-70-0 | |
Record name | 4-Chloro-1-ethyl-1H-pyrazole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40588670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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